Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate
Overview
Description
Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate is a chemical compound with the molecular formula C22H42O8 and a molecular weight of 434.56 g/mol . It is commonly used as a plasticizer in various industrial applications, including rubber, polyurethane, plastics, artificial leather, and cable materials . This compound is known for its excellent compatibility with natural and synthetic rubber, enhancing the low-temperature softness of rubber products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate is synthesized through the esterification of adipic acid with 2-[2-(2-butoxyethoxy)ethoxy]ethanol . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of adipic acid with 2-[2-(2-butoxyethoxy)ethoxy]ethanol in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and 2-[2-(2-butoxyethoxy)ethoxy]ethanol.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: New ester or amide compounds depending on the nucleophile used.
Scientific Research Applications
Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material . This compound interacts with the polymer matrix through van der Waals forces and hydrogen bonding, enhancing the material’s mechanical properties and processability .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but different molecular structure.
Diisobutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different physical properties.
Dioctyl adipate: A plasticizer with a longer alkyl chain, providing different flexibility and compatibility with polymers.
Uniqueness
Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate is unique due to its specific molecular structure, which provides a balance between flexibility and compatibility with various polymers. Its ability to improve low-temperature performance and biodegradability makes it an attractive choice for environmentally friendly applications .
Properties
IUPAC Name |
bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10/c1-3-5-11-29-13-15-31-17-19-33-21-23-35-25(27)9-7-8-10-26(28)36-24-22-34-20-18-32-16-14-30-12-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKYANAWUDQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070326 | |
Record name | Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65520-46-9 | |
Record name | 1,6-Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65520-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, 1,6-bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065520469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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